molecular formula C20H40O3 B14757085 Acetic acid;octadec-9-en-1-ol CAS No. 1577-40-8

Acetic acid;octadec-9-en-1-ol

Cat. No.: B14757085
CAS No.: 1577-40-8
M. Wt: 328.5 g/mol
InChI Key: HEKMAURYFIATGY-UHFFFAOYSA-N
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Description

Acetic acid (C₂H₄O₂) is a weak carboxylic acid with polar and hydrophilic properties, widely used in chemical synthesis and industrial processes. It enhances surface functionalization in materials like biochar by introducing carboxyl (-COOH) groups, improving adsorption capacity for heavy metals such as uranium (U(VI)) .

Octadec-9-en-1-ol (C₁₈H₃₅OH), commonly known as oleyl alcohol, is a monounsaturated fatty alcohol with a cis double bond at the 9th carbon. Its amphiphilic nature makes it valuable in surfactants and emulsifiers. When combined with acetic acid, it forms salts (e.g., oleylamine acetate) or esters, which exhibit enhanced solubility and surface activity .

The combination of acetic acid and octadec-9-en-1-ol is studied in materials like sludge-based biochar (SBB) for environmental remediation. Acetic acid modification of SBB introduces -COOH groups and increases porosity, while octadec-9-en-1-ol derivatives contribute to hydrophobic interactions and structural stability .

Properties

CAS No.

1577-40-8

Molecular Formula

C20H40O3

Molecular Weight

328.5 g/mol

IUPAC Name

acetic acid;octadec-9-en-1-ol

InChI

InChI=1S/C18H36O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2(3)4/h9-10,19H,2-8,11-18H2,1H3;1H3,(H,3,4)

InChI Key

HEKMAURYFIATGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCO.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;octadec-9-en-1-ol can be achieved through the hydrogenation of oleic acid or its esters. The hydrogenation process involves the use of a catalyst, typically palladium or nickel, under high pressure and temperature conditions . Another method involves the reduction of oleic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of oleic acid derived from natural fats and oils. The process is carried out in large reactors where oleic acid is subjected to hydrogen gas in the presence of a metal catalyst at elevated temperatures and pressures . This method is efficient and yields high-purity oleyl alcohol suitable for various applications.

Comparison with Similar Compounds

Acetic Acid-Modified Sludge-Based Biochar (ASBB) vs. Nitric Acid-Modified Biochar
Property ASBB (Acetic Acid-Modified) Nitric Acid-Modified Biochar
Surface Functional Groups -COOH, -OH -NO₂, -OH
Porosity Increased pore size (BET surface area: 210–250 m²/g) Higher micropore volume (BET: 300–350 m²/g)
U(VI) Adsorption Capacity 97.8% removal at pH 6 92.5% removal at pH 5
Kinetics Pseudo-second-order model (κ₂: 0.45 g/mg·min⁻¹) Pseudo-first-order model (κ₁: 0.12 min⁻¹)
Regeneration Maintains 93% efficiency after 5 cycles Efficiency drops to 80% after 3 cycles


Key Findings :

  • ASBB’s -COOH groups enable monodentate coordination with U(VI), enhancing selectivity .
  • Nitric acid increases surface area but introduces less stable nitro groups, reducing reusability .
Oleylamine Acetate vs. Oleic Acid (C₁₈H₃₄O₂)
Property Oleylamine Acetate (C₂₀H₃₉NO₂) Oleic Acid
Structure Salt (acetic acid + oleylamine) Unsaturated fatty acid (cis-9)
Solubility Hydrophilic due to -NH₃⁺ acetate Lipophilic (log P: 7.64)
Applications Surfactant, uranium adsorption Food additive, lubricants
Adsorption Mechanism Ion exchange via -NH₃⁺ and -COO⁻ Chelation via -COOH

Key Findings :

  • Oleylamine acetate’s dual functional groups (-NH₃⁺ and -COO⁻) enhance uranium recovery efficiency (35% higher than unmodified SBB) .
  • Oleic acid’s -COOH binds metals but lacks the amphiphilic versatility of oleylamine derivatives .
Comparison with Other Biochar Modifiers
Modifier Functional Groups Added U(VI) Adsorption Capacity (mg/g) Optimal pH
Acetic Acid -COOH, -OH 112.4 6.0
Fe₃O₄ Nanoparticles Fe-O bonds 98.7 5.5
Amino Groups -NH₂ 105.6 7.0
Phosphate Esters -PO₄ 89.3 4.5

Key Findings :

  • Acetic acid modification balances high adsorption capacity (112.4 mg/g) and rapid kinetics (equilibrium in 5 min) due to porosity and -COOH synergy .
  • Fe₃O₄ offers magnetic recovery but lower capacity (98.7 mg/g) .

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